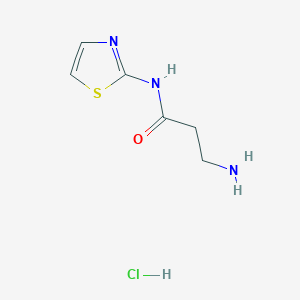
(1-methyl-1H-pyrazole-3,4-diyl)dimethanol
Overview
Description
“(1-methyl-1H-pyrazole-3,4-diyl)dimethanol” is a chemical compound with the molecular formula C6H10N2O2 . It is also known by the synonyms [3-(hydroxymethyl)-1-methyl-1H-pyrazol-4-yl]methanol and [4-(hydroxymethyl)-1-methylpyrazol-3-yl]methan-1-ol . The compound has a molecular weight of 142.16 .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-pyrazole-3,4-diyl)dimethanol” includes a total of 20 bonds, comprising 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 1 Pyrazole .Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazole-3,4-diyl)dimethanol” has a boiling point of 340.9±32.0 °C at 760 mmHg . The compound has a density of 1.3±0.1 g/cm3 . It has a topological polar surface area of 58.3 . The compound is canonicalized and has 2 rotatable bonds . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Crystallography and Material Science
The compound can be used in crystallography and material science research. For instance, it can be used to study the crystal structure of related compounds . Understanding the crystal structure can provide insights into the physical properties of the material, which can be useful in various applications such as electronics, photonics, and energy storage.
Chemical Synthesis
This compound can serve as a reagent in the synthesis of other complex organic compounds . Its unique structure can contribute to the formation of new bonds and the creation of novel molecules.
Medicinal Chemistry
In medicinal chemistry, this compound can be used in the synthesis of potential drugs. For example, it can be used in the preparation of aminothiazoles as γ-secretase modulators . These modulators can potentially be used in the treatment of Alzheimer’s disease.
JAK2 Inhibitors
The compound can also be used in the synthesis of potential JAK2 inhibitors . JAK2 inhibitors are a type of drug that can be used in the treatment of myeloproliferative disorders, a group of diseases that result in excess cell production in the bone marrow.
TGF-β1 and Active A Signaling Inhibitors
It can be used in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors can potentially be used in the treatment of fibrosis and cancer.
c-Met Kinase Inhibitors
The compound can be used in the synthesis of MK-2461 analogs as inhibitors of c-Met kinase . c-Met kinase inhibitors can potentially be used in the treatment of cancer, particularly in cases where the cancer cells have developed resistance to other treatments.
Safety and Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-2-5(3-9)6(4-10)7-8/h2,9-10H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXXIOFIWYETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294308 | |
| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazole-3,4-diyl)dimethanol | |
CAS RN |
1056039-91-8 | |
| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056039-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)
![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)
![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)
![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)





![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)

![Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-](/img/structure/B3045303.png)
